2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride
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Overview
Description
2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride is an organic compound that belongs to the class of phenols. It is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains two methoxy groups at the 3 and 5 positions. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with formaldehyde and ammonium chloride to form 2-(aminomethyl)-3,5-dimethoxybenzylamine.
Hydrochloride Formation: The benzylamine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-4,6-dimethoxyphenol hydrochloride
- 2-(aminomethyl)-3,5-dihydroxyphenol hydrochloride
- 2-(aminomethyl)-3,5-dimethoxybenzoic acid hydrochloride
Uniqueness
2-(aminomethyl)-3,5-dimethoxyphenol hydrochloride is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both aminomethyl and phenolic groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2624137-77-3 |
---|---|
Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
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